molecular formula C9H9BrFNO B13051133 (S)-6-Bromo-8-fluorochroman-4-amine hcl

(S)-6-Bromo-8-fluorochroman-4-amine hcl

Cat. No.: B13051133
M. Wt: 246.08 g/mol
InChI Key: LRPQGUQEFLAKSY-QMMMGPOBSA-N
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Description

(S)-6-Bromo-8-fluorochroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. This compound is characterized by the presence of bromine and fluorine atoms attached to a chroman ring, along with an amine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Bromo-8-fluorochroman-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Fluorination: The addition of a fluorine atom to the appropriate position on the chroman ring.

    Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of (S)-6-Bromo-8-fluorochroman-4-amine hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Bromo-8-fluorochroman-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-6-Bromo-8-fluorochroman-4-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-6-Bromo-8-fluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-8-fluorochroman-4-amine: Lacks the hydrochloride salt form, which affects its solubility.

    6-Bromo-8-chlorochroman-4-amine: Similar structure but with chlorine instead of fluorine.

    6-Fluoro-8-bromochroman-4-amine: Similar structure but with different positioning of halogens.

Uniqueness

(S)-6-Bromo-8-fluorochroman-4-amine hydrochloride is unique due to its specific combination of bromine and fluorine atoms, along with the hydrochloride salt form. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

(4S)-6-bromo-8-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrFNO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m0/s1

InChI Key

LRPQGUQEFLAKSY-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2F)Br

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2F)Br

Origin of Product

United States

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